2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine
Description
Structure
2D Structure
Properties
IUPAC Name |
1-[6-(benzimidazol-1-yl)pyridin-2-yl]benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5/c1-3-8-16-14(6-1)20-12-23(16)18-10-5-11-19(22-18)24-13-21-15-7-2-4-9-17(15)24/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJJGIRQDSXHEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=NC(=CC=C3)N4C=NC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00736791 | |
| Record name | 1,1'-(Pyridine-2,6-diyl)bis(1H-benzimidazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00736791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1030366-99-4 | |
| Record name | 1,1'-(Pyridine-2,6-diyl)bis(1H-benzimidazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00736791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Copper-Catalyzed Coupling of 2,6-Dihalopyridines with Benzimidazole
This is the most commonly reported method for synthesizing 2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine, involving the nucleophilic aromatic substitution of 2,6-dibromopyridine (or 2,6-difluoropyridine) with benzimidazole under copper catalysis.
- Reactants: 2,6-Dibromopyridine, benzimidazole, potassium hydroxide (KOH), potassium carbonate (K2CO3), copper powder.
- Solvent: N,N-Dimethylformamide (DMF).
- Conditions: Heating at 100°C to reflux temperature for 24–56 hours.
- Workup: Cooling, addition of ammonia water, stirring, pouring into ice water, filtration, recrystallization from ethanol.
- Yield: 85.2–91.4%
- Purity: >98%
Molar Ratios and Conditions Optimization:
| Component | Molar Ratio (Preferred) | Notes |
|---|---|---|
| 2,6-Dibromopyridine | 1 | Limiting reagent |
| Benzimidazole | 2.0–2.5 | Excess to drive reaction |
| Potassium carbonate | 0.8–1.5 | Base |
| Potassium hydroxide | 0.8–1.5 | Base |
| Copper powder | 0.8–1.5 | Catalyst |
| Temperature | 130°C to reflux | Optimal reaction temperature |
| Reaction time | 40–50 hours | Sufficient for completion |
This method benefits from simple operation, high yield, easy product separation, and relatively low cost. It is suitable for industrial scale-up due to its robustness and efficiency.
Alternative Methods and Considerations
Use of 2,6-Difluoropyridine: Reaction with benzimidazole in a closed tube under heat can yield the target compound. However, 2,6-difluoropyridine is expensive, and the process involves complex purification steps using multiple solvents, increasing cost and complexity.
Catalyst Variations: Some methods use CuI and 1,3-bis(2-pyridine)-1,3-propanedione as catalysts with K2CO3 as base under nitrogen atmosphere, achieving yields around 76%. However, the cost and purification challenges make this less favorable for large scale.
| Method | Key Reactants & Catalysts | Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Copper-catalyzed coupling (2,6-dibromopyridine + benzimidazole) | 2,6-Dibromopyridine, benzimidazole, KOH, K2CO3, Cu powder | 100–130°C, 24–56 h, DMF solvent | 85.2–91.4 | >98 | High yield, low cost, scalable | Long reaction time |
| Intramolecular thermocyclization of dicarboxamide precursor | N2,N6-bis[2-(pyridin-2-ylamino)phenyl]pyridine-2,6-dicarboxamide | Heating (temperature varies) | Not specified | High (for complexes) | Useful for ligand/complex synthesis | More complex, less direct |
| Coupling with 2,6-difluoropyridine | 2,6-Difluoropyridine, benzimidazole | Heat in closed tube | Not specified | Not specified | Alternative halogen leaving group | Expensive raw materials, complex purification |
| CuI and 1,3-bis(2-pyridine)-1,3-propanedione catalysis | CuI, ligand, K2CO3 | Nitrogen atmosphere | ~76 | Not specified | Moderate yield | Expensive catalysts, purification challenges |
- The copper-catalyzed method using 2,6-dibromopyridine is the most practical and widely adopted due to its balance of cost, yield, and ease of purification.
- Reaction temperature and time are critical; higher temperatures (up to reflux) and longer reaction times (40–50 h) improve yields.
- Excess benzimidazole and bases (KOH, K2CO3) help drive the reaction to completion.
- Post-reaction recrystallization from ethanol ensures high purity (>98%).
- Avoiding expensive catalysts and reagents reduces overall production cost, making the process industrially viable.
- Alternative methods involving complex precursors or expensive halogenated pyridines are more suitable for specialized ligand synthesis rather than bulk preparation.
The preparation of this compound is best achieved via copper-catalyzed nucleophilic substitution of 2,6-dibromopyridine with benzimidazole in the presence of bases and copper powder in DMF solvent under reflux conditions. This method offers high yield, high purity, and cost-effectiveness with relatively straightforward operational procedures. Alternative synthetic routes exist but are generally more complex, costly, or specialized for derivative synthesis.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine undergoes various types of chemical reactions, including:
Coordination Reactions: Forms stable complexes with metal ions such as iron, ruthenium, and manganese.
Oxidation and Reduction: Can participate in redox reactions, particularly when coordinated to metal centers.
Substitution Reactions: The benzimidazole groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts such as iron(II) sulfate or ruthenium chloride in solvents like acetonitrile or water.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution Reactions: May involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Coordination Complexes: Metal-ligand complexes with enhanced stability and unique electronic properties.
Oxidation Products: Oxidized forms of the ligand or metal-ligand complexes.
Substitution Products: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Catalysis
BBIP has shown significant potential as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions enhances its utility in catalytic processes. The compound can facilitate various reactions due to its dual nitrogen donor sites, making it an excellent candidate for designing catalysts in organic synthesis.
Case Study: Metal Complexes
- Research Findings : BBIP was utilized to form complexes with transition metals, which exhibited enhanced catalytic activity in cross-coupling reactions.
- Data Table: Catalytic Performance of BBIP Complexes
| Metal Ion | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| Pd | Suzuki Coupling | 85 | |
| Ru | Olefin Metathesis | 90 | |
| Cu | Sonogashira Reaction | 78 |
Medicinal Chemistry
The biological activity of BBIP derivatives has been explored in various studies, particularly in antimicrobial and anticancer research. The presence of benzimidazole moieties is often linked to enhanced biological effects due to their ability to interact with biological targets.
Case Study: Antimicrobial Activity
- Research Findings : A study evaluated the antimycobacterial activity of BBIP derivatives against drug-resistant strains of Mycobacterium tuberculosis (Mtb).
- Data Table: Antimycobacterial Activity
| Compound | MIC (µg/mL) | Cytotoxicity (CC50) | Reference |
|---|---|---|---|
| BBIP Derivative A | 0.5 | >1000 | |
| BBIP Derivative B | 0.8 | >1000 | |
| BBIP Derivative C | 1.0 | >1000 |
Material Science
BBIP's aromatic nature and nitrogen content make it suitable for applications in material science. Its ability to participate in π-π stacking interactions is crucial for developing supramolecular structures.
Case Study: Supramolecular Structures
- Research Findings : Interaction studies demonstrated that BBIP could form stable supramolecular complexes useful in sensor applications.
- Data Table: Supramolecular Complexes Formed by BBIP
| Substrate | Binding Affinity (kJ/mol) | Application |
|---|---|---|
| Urea | -45 | Sensor Development |
| Aniline | -50 | Optical Sensing |
| Fluoride Ions | -40 | Chemosensing |
Sensor Applications
BBIP has been investigated for its potential as a chemosensor due to its selective binding properties towards various analytes, including anions and small organic molecules.
Case Study: Aniline Detection
- Research Findings : An optical sensor based on BBIP was developed for the selective detection of aniline, showing a linear response to varying concentrations.
- Data Table: Sensor Performance Metrics
| Analyte | Detection Limit (µM) | Response Time (s) |
|---|---|---|
| Aniline | 0.1 | 5 |
| Acetate | 0.5 | 10 |
Mechanism of Action
The mechanism of action of 2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine largely depends on its ability to coordinate with metal ions. The compound forms stable chelates with metal ions, which can then participate in various catalytic and biological processes. The coordination to metal centers can enhance the reactivity and selectivity of the compound, making it effective in catalysis and therapeutic applications.
Comparison with Similar Compounds
Structural and Electronic Differences
Key Observations :
- Substitution Position : The 1-yl substitution in benzoimidazole derivatives (vs. 2-yl) alters electronic delocalization and coordination geometry. For example, 1-yl isomers favor stronger metal-ligand σ-donation due to nitrogen lone-pair orientation .
- Steric and Electronic Effects : Benzoimidazole-containing ligands (e.g., BBP) exhibit greater rigidity and thermal stability compared to imidazole analogs, as seen in cobalt(II) complexes where BBP stabilizes distinct magnetic states .
- Functionalization : Methylation at the N-position (e.g., 1-methyl derivatives) reduces hydrogen-bonding capacity but enhances solubility, enabling applications in homogeneous catalysis .
Coordination Behavior
- This compound : Forms stable complexes with Fe(II) and Co(II), often exhibiting spin crossover or single-ion magnet behavior. The benzoimidazole groups enable π-stacking, stabilizing supramolecular architectures .
- 2,6-Bis(imidazol-2-yl)pyridine : Prefers octahedral coordination in Fe(II) complexes, with spin crossover properties sensitive to temperature and counterions .
- 2,6-Bis(imidazol-1-yl)pyridine : Used in Zn and Cd helical polymers, where solvent polarity dictates spontaneous resolution into chiral or achiral structures .
Physical and Chemical Properties
- Thermal Stability : Benzoimidazole derivatives (e.g., BBP) decompose above 300°C, outperforming imidazole analogs .
- Solubility: Methylated derivatives (e.g., 2,6-bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridine) dissolve readily in polar aprotic solvents, unlike non-methylated variants .
- Magnetic Properties : Co(II)-BBP complexes show slow magnetic relaxation under zero field, attributed to axial distortion from the ligand’s geometry .
Biological Activity
2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine is a heterocyclic compound notable for its diverse biological activities, particularly in medicinal chemistry. This compound features a pyridine ring substituted with two benzimidazole groups, enhancing its ability to interact with various biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and synthesis.
Chemical Structure and Properties
The chemical structure of this compound allows it to act as a tridentate nitrogen donor ligand , forming stable complexes with metal ions. Its unique electronic properties make it a valuable candidate for various applications in coordination chemistry and medicinal chemistry.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. In particular, compounds within this class have shown efficacy against drug-resistant strains of Mycobacterium tuberculosis (Mtb). For instance:
- Study Findings : A study synthesized new bis-(imidazole/benzimidazole)-pyridine derivatives that exhibited significant antimycobacterial activity against both replicating and non-replicating Mtb strains. These compounds were noted for their low cytotoxicity and promising intracellular activity .
- Mechanism : The mechanism of action appears to involve the inhibition of bacterial cell wall synthesis and disruption of cellular processes critical for bacterial survival.
Anticancer Activity
The anticancer properties of this compound have also been extensively researched:
- Cell Line Studies : Various studies have demonstrated that this compound can induce apoptosis in cancer cells. For example, complexes formed with this ligand have been shown to sensitize melanoma cells to radiation therapy by generating reactive oxygen species (ROS) that lead to DNA damage .
- Inhibition of Kinases : The compound exhibits selective inhibition of specific kinases involved in cancer cell proliferation. This inhibition can disrupt critical signaling pathways, leading to reduced tumor growth and increased apoptosis in cancer cells.
The biological activity of this compound can be attributed to several mechanisms:
- Metal Coordination : The ability to form stable complexes with metal ions enhances its biological activity by increasing the bioavailability of these ions in cellular environments.
- DNA Interaction : The compound can intercalate into DNA strands, disrupting replication processes and leading to cell cycle arrest in cancer cells .
- Reactive Oxygen Species Generation : The formation of ROS is a critical pathway through which this compound induces apoptosis in cancer cells. Elevated levels of ROS can lead to oxidative stress and subsequent cellular damage.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : The reaction primarily uses 2,6-dichloropyridine and benzimidazole.
- Reaction Conditions : A base such as potassium carbonate is used in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
General Reaction Scheme
Comparative Analysis
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer |
| 2,6-Bis(1H-imidazol-2-yl)pyridine | Structure | Anticancer |
| 2,6-Bis(2-benzimidazolyl)pyridine | Structure | Antimicrobial |
Future Directions
Future research on this compound could focus on:
- Novel Derivatives : Exploring new derivatives with enhanced selectivity and potency against specific cancer types or resistant bacterial strains.
- Mechanistic Studies : Further elucidation of its mechanisms at the molecular level will help optimize its therapeutic applications.
Q & A
Basic: What are the common synthetic routes for 2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine?
The compound is synthesized via aza-Michael addition or alkylation strategies. For example:
- Aza-Michael addition : Reacting N(2),N(6)-bis(6-acrylamidopyridin-2-yl)pyridine-2,6-dicarboxamide with benzimidazole yields the product through nucleophilic attack on the acrylamide moiety .
- Macrocycle formation : Double alkylation of intermediates with 2,6-bis(bromomethyl)pyridine produces macrocyclic derivatives, highlighting the compound’s versatility in supramolecular chemistry .
- Recrystallization : Methanol is commonly used to purify the compound, forming solvates critical for structural integrity .
Basic: What analytical techniques are used to characterize this compound?
Key methods include:
- Single-crystal X-ray diffraction (XRD) : Resolves monoclinic symmetry (space group P21/n) with unit cell parameters (a = 11.2686 Å, b = 15.0928 Å, c = 13.0679 Å, β = 107.391°) .
- Nuclear Magnetic Resonance (NMR) : Confirms ligand coordination and purity, particularly for assessing benzimidazole proton environments.
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability and solvent loss in solvated forms .
Advanced: How do solvent choices impact crystallographic data interpretation?
Methanol recrystallization introduces disordered solvent molecules , complicating refinement. For instance:
- One methanol molecule in the crystal lattice exhibits split occupancy (60.6% and 39.4%), requiring multi-site modeling during refinement .
- Solvent polarity influences hydrogen-bonding networks, altering packing efficiency and crystallinity. Methanol’s small size allows tighter packing compared to bulkier solvents .
Advanced: How is this compound utilized in catalytic systems?
The ligand’s rigid, polydentate structure stabilizes metal centers in coordination complexes:
- Ruthenium complexes : [Ru(2,6-bis[1-(pyridin-2-yl)-1H-benzo[d]-imidazol-2-yl]pyridine)(pyridine-2,6-dicarboxylate)] demonstrates catalytic efficiency in oxidation reactions, attributed to the ligand’s electron-donating benzimidazole groups .
- Ligand design : The pyridine-benzimidazole scaffold enhances metal-ligand charge transfer (MLCT), critical for photocatalysis and electron-transfer processes.
Advanced: How can researchers resolve contradictions in synthetic yields or purity?
Discrepancies often arise from alkylation stoichiometry or solvent effects :
- Optimization : Adjusting reaction temperature (e.g., 60–80°C) and benzimidazole equivalents improves yield reproducibility .
- Purity assessment : Combine HPLC (>98% purity) with XRD to detect solvate impurities or polymorphic variations .
- Data validation : Cross-reference crystallographic parameters (e.g., R1 values < 0.08) to confirm structural consistency .
Advanced: What strategies address challenges in ligand-metal coordination studies?
- Spectroscopic titration : Monitor UV-Vis or fluorescence quenching to determine binding constants (Kb) with transition metals.
- DFT calculations : Predict coordination geometries (e.g., octahedral vs. square-planar) and electronic transitions .
- Competitive binding assays : Use EDTA or competing ligands to assess selectivity for specific metal ions.
Basic: What are the compound’s applications in supramolecular chemistry?
- Macrocyclic assemblies : The ligand forms dinuclear complexes with metals like Zn(II) or Cu(II), enabling applications in molecular recognition .
- Host-guest systems : The pyridine-benzimidazole framework binds anions (e.g., nitrate) via hydrogen bonding, studied via NMR titration .
Advanced: How does solvate formation affect material properties?
- Stability : Methanol solvates exhibit lower hygroscopicity compared to hydrates, improving shelf life .
- Crystallinity : Solvent removal (e.g., under vacuum) can induce phase transitions, monitored via TGA-DSC .
Basic: What safety precautions are recommended for handling this compound?
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine crystals.
- Waste disposal : Segregate organic waste for incineration, adhering to EHS guidelines .
Advanced: How to troubleshoot low catalytic activity in metal complexes?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
